molecular formula C13H11N3O2 B11941232 N-[(3-nitrophenyl)methylideneamino]aniline CAS No. 7539-23-3

N-[(3-nitrophenyl)methylideneamino]aniline

Cat. No.: B11941232
CAS No.: 7539-23-3
M. Wt: 241.24 g/mol
InChI Key: FHOAYWBRYJHYIT-UHFFFAOYSA-N
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Description

3-Nitrobenzaldehyde phenylhydrazone is an organic compound formed by the reaction of 3-nitrobenzaldehyde with phenylhydrazine. This compound is characterized by the presence of a nitro group and a hydrazone linkage, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde phenylhydrazone typically involves the condensation reaction between 3-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for 3-nitrobenzaldehyde phenylhydrazone are not widely documented, the general approach involves large-scale nitration of benzaldehyde to produce 3-nitrobenzaldehyde, followed by its reaction with phenylhydrazine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzaldehyde phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitrobenzaldehyde phenylhydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde phenylhydrazone involves its interaction with molecular targets through its nitro and hydrazone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydrazone linkage can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 3-Nitrobenzaldehyde phenylhydrazone is unique due to the meta position of the nitro group, which influences its reactivity and makes it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

7539-23-3

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(3-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-8-4-5-11(9-13)10-14-15-12-6-2-1-3-7-12/h1-10,15H

InChI Key

FHOAYWBRYJHYIT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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